![molecular formula C15H28N4O2 B2695198 Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate CAS No. 2126177-94-2](/img/structure/B2695198.png)
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate
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Description
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate, commonly known as TBAPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAPPC is a piperidine derivative that contains an azide group, making it a useful tool for chemical biology and medicinal chemistry research.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Researchers explore its potential as a building block for novel drugs. By modifying its structure, scientists can create derivatives with enhanced pharmacological properties. For instance, this compound could contribute to the development of new anticancer agents or antiviral drugs .
Click Chemistry and Bioconjugation
The azide group in Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate makes it an excellent candidate for click chemistry reactions. Researchers can use it to attach other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioconjugation strategy allows precise labeling, drug delivery, and protein modification .
Materials Science and Surface Functionalization
Functionalized piperidine derivatives find applications in materials science. By incorporating Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate into polymers or surfaces, researchers can impart specific properties. For example, it could enhance adhesion, wettability, or biocompatibility of materials .
Photolabile Protecting Groups
The azide moiety in this compound acts as a photolabile protecting group. Researchers can selectively remove it using UV light, allowing controlled release of other functional groups. Applications include drug delivery systems, peptide synthesis, and photoresponsive materials .
Organic Synthesis and Diverse Chemical Transformations
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate participates in various chemical reactions. These include nucleophilic substitutions, cyclizations, and cross-coupling reactions. Its versatility enables access to complex molecular architectures, making it valuable in organic synthesis .
Biological Probes and Imaging Agents
Researchers explore the use of Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate as a chemical probe. By attaching fluorescent or radioactive labels to the azide group, they can visualize specific biological processes. This compound may find applications in positron emission tomography (PET) imaging or fluorescence microscopy .
properties
IUPAC Name |
tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-15(2,3)21-14(20)19-11-8-13(9-12-19)7-5-4-6-10-17-18-16/h13H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKARNEZZWPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate |
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